molecular formula C12H11NO2 B3169784 (R)-Amino-naphthalen-2-YL-acetic acid CAS No. 93779-34-1

(R)-Amino-naphthalen-2-YL-acetic acid

Cat. No.: B3169784
CAS No.: 93779-34-1
M. Wt: 201.22 g/mol
InChI Key: XAJPMFUAJFQIIT-LLVKDONJSA-N
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Description

Significance of Chiral Alpha-Amino Acids in Organic and Medicinal Chemistry

Chiral alpha-amino acids are fundamental building blocks in the fields of organic and medicinal chemistry. Their importance stems from their role as the constituent units of peptides and proteins, where the specific stereochemistry of each amino acid is critical for the correct three-dimensional structure and function of the resulting biomolecule. wou.edu In nature, proteins are almost exclusively synthesized from L-amino acids. wou.edu

Beyond their biological roles, chiral alpha-amino acids are invaluable as versatile starting materials, or educts, for the synthesis of complex, stereochemically defined molecules. acs.orgacs.org The inherent chirality of these amino acids allows them to be used as chiral templates or synthons, guiding the formation of new stereocenters in a predictable manner. This is a cornerstone of asymmetric synthesis, a field dedicated to creating chiral compounds in an enantiomerically pure form. jst.go.jp The development of methods for synthesizing unnatural alpha-amino acids has further expanded the molecular toolbox, enabling the creation of novel peptides with enhanced stability or unique biological activity, and serving as key components in the synthesis of chiral ligands and catalysts for a variety of chemical transformations. organic-chemistry.org

The Naphthalene (B1677914) Moiety as a Functional Group in Chiral Molecular Design

The naphthalene group, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a significant scaffold in molecular design, particularly in medicinal chemistry. nih.govijpsjournal.com Its rigid, planar, and lipophilic nature imparts specific properties to molecules that contain it. The extended π-system of naphthalene allows for π-π stacking interactions, which can be crucial for the binding of a molecule to a biological target, such as an enzyme or receptor.

When incorporated into a chiral molecule, the bulky and rigid naphthalene moiety can exert significant steric influence, which is highly advantageous in asymmetric catalysis. For instance, in chiral ligands used for metal-catalyzed reactions, the naphthalene group can create a well-defined chiral environment around the metal center, effectively controlling the stereochemical outcome of the reaction. wikipedia.org This ability to induce stereoinduction has led to the use of naphthalene-containing compounds in a range of asymmetric reactions. wikipedia.org Furthermore, the naphthalene scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize a molecule's function. researchgate.netekb.eg

Historical Context and Evolution of Naphthalene-Amino Acid Derivative Research

The history of amino acid research began in the early 19th century, with the first discoveries of amino acids from natural sources. acs.org The development of synthetic methods for amino acids, such as the Strecker synthesis, followed, providing access to a wider range of these fundamental molecules. nih.gov The production of amino acids on an industrial scale began in the early 20th century, initially through extraction from protein hydrolysates. nih.gov

The specific exploration of naphthalene-containing amino acid derivatives is a more recent development, growing out of the broader fields of synthetic organic chemistry and medicinal chemistry. The initial synthesis of compounds like 2-naphthylamine (B18577) and its derivatives was driven by the dye industry. who.int Over time, as the understanding of structure-activity relationships grew, researchers began to intentionally combine the naphthalene scaffold with the amino acid framework. This was motivated by the desire to create novel structures with specific biological or chemical properties. For example, the synthesis of polysubstituted naphthalene derivatives has been an active area of research due to their applications in pharmaceuticals and materials science. nih.gov The evolution of this field has been propelled by the development of more sophisticated synthetic methodologies, including enantioselective techniques that allow for the precise synthesis of specific stereoisomers, such as (R)-Amino-naphthalen-2-YL-acetic acid. nih.gov

Academic Relevance and Specific Research Focus on this compound

This compound, also known as (R)-2-amino-2-(2-naphthyl)acetic acid, is a non-proteinogenic, chiral alpha-amino acid. Its academic relevance lies in its utility as a specialized building block in organic synthesis and as a scaffold for creating more complex molecules. The presence of the chiral center at the alpha-carbon, combined with the bulky 2-naphthyl group, makes it a valuable component for investigating stereoselective interactions and for use in asymmetric synthesis.

Research involving this specific compound often focuses on its incorporation into larger molecules to study conformational constraints or to act as a chiral directing group. While broad applications in medicinal chemistry for naphthalene derivatives are extensive, ranging from anticancer to antimicrobial agents, the specific research focus for this compound is more niche. nih.govnih.gov It serves as a high-quality reagent and versatile building block for the synthesis of complex and specialized chemical compounds for research purposes. biosynth.com Its structure is related to plant growth regulators like 2-(Naphthalen-2-yl)acetic acid, which are used to study metabolic pathways, although its own biological activities are not as widely documented. medchemexpress.com The primary interest in this compound is therefore centered on its role in synthetic and materials chemistry, where its unique stereochemical and structural features can be exploited.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-amino-2-(naphthalen-2-yl)acetic acid
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 93779-34-1
Physical Form Solid
InChI Key FAPIJCRXIMYSQL-SCSAIBSYSA-N

Data sourced from PubChem and other chemical supplier databases. biosynth.comnih.govbldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPMFUAJFQIIT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288341
Record name (αR)-α-Amino-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93779-34-1
Record name (αR)-α-Amino-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93779-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Molecular Transformations of R Amino Naphthalen 2 Yl Acetic Acid

Amino Group Protection and Deprotection Methodologies (e.g., Boc-protection)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino functionality. researchgate.netug.edu.pl The protection of (R)-amino-naphthalen-2-yl-acetic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The resulting N-Boc-protected amino acid, (R)-2-(Boc-amino)-2-(2-naphthyl)acetic acid, is stable under a range of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). ug.edu.plavantorsciences.com

Table 1: Common Amino Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationProtection ReagentDeprotection (Cleavage) Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Mild acid (e.g., Trifluoroacetic acid (TFA))
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)
BenzyloxycarbonylZ or CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH) researchgate.net
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyzed cleavage researchgate.net

Functionalization of the Carboxylic Acid Moiety through Esterification and Amidation Reactions

The carboxylic acid group of this compound is another key site for molecular derivatization, allowing for the formation of esters and amides. These transformations are fundamental for creating prodrugs, modifying solubility, or for peptide bond formation.

Esterification involves converting the carboxylic acid into an ester. This can be accomplished through several methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide under basic conditions. Esterification is often used to temporarily protect the carboxyl group during synthesis or to enhance the lipophilicity of the molecule.

Amidation is the process of forming an amide bond with an amine. Direct reaction between the carboxylic acid and an amine is generally inefficient and forms a salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. researchgate.netresearchgate.net For instance, the coupling of a naphthalene (B1677914) acetic acid derivative with an amino acid ester can be achieved using EDC and triethylamine (B128534) to facilitate the formation of the amide (peptide) bond. researchgate.net These methods are central to the synthesis of peptides and peptidomimetics containing the this compound scaffold.

Table 2: Selected Coupling Reagents for Amide Bond Formation

ReagentAbbreviationDescription
DicyclohexylcarbodiimideDCCA widely used, inexpensive carbodiimide (B86325) for activating carboxylic acids. acs.org
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDC or WSCDIA water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct. researchgate.net
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA phosphonium-based reagent known for high coupling efficiency and low racemization.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUAn aminium-based reagent that is highly effective for coupling sterically hindered amino acids.

Regioselective Chemical Modifications of the Naphthalene Ring System

The naphthalene ring of this compound offers a scaffold for further functionalization through electrophilic aromatic substitution reactions. The position of substitution on the naphthalene ring is directed by the existing side chain and the reaction conditions. The α-positions (C1, C4, C5, C8) are generally more reactive towards electrophiles than the β-positions (C2, C3, C6, C7). The amino acid side chain at the C2 position acts as a deactivating, meta-directing group (directing to C5 and C8) if the amino group is protonated or an electron-withdrawing protecting group is present. Conversely, it can be activating and ortho-, para-directing if the amino group is free.

Synthetic strategies can be designed to introduce a variety of substituents, such as nitro (-NO₂), halogen (-Br, -Cl), or sulfonyl (-SO₃H) groups, onto the ring. These modifications can significantly alter the electronic properties, steric profile, and biological activity of the resulting molecule. For example, the Betti reaction, a multicomponent reaction involving 2-naphthol (B1666908), an aldehyde, and an amine (or amino acid derivative), can be used to synthesize complex aminobenzylnaphthols, demonstrating a method to build upon the naphthalene core. nih.gov

Synthesis of Naphthalene-Based Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced metabolic stability, receptor affinity, and bioavailability. mdpi.com The rigid and sterically defined structure of this compound makes it an excellent building block for such molecules. nih.gov

Incorporating this amino acid into a peptide sequence introduces a bulky, hydrophobic naphthalene group, which can enforce specific secondary structures like β-turns or helical folds. nih.gov The synthesis of these peptidomimetics involves the sequential coupling of the N-protected this compound to other amino acids or peptide fragments using the amidation methods described previously. researchgate.net The naphthalene moiety can serve as a mimic for the side chains of aromatic amino acids like phenylalanine or tryptophan, or it can act as a novel scaffold to explore new interactions with biological targets. nih.gov Research has demonstrated the synthesis of various peptide and glycopeptide derivatives conjugated with a naphthalene residue, which have been evaluated for a range of biological activities. researchgate.net

Strategic Utilization as a Chiral Building Block in Complex Organic Molecule Assembly

The intrinsic chirality of this compound, centered at the α-carbon, is a key feature that is exploited in asymmetric synthesis. As a chiral building block, it provides a pre-defined stereocenter that can be incorporated into a larger target molecule, avoiding the need for a separate and often challenging asymmetric synthesis step.

Its utility extends to its use in creating chiral ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemical outcome of reactions performed on other parts of the molecule. The defined spatial orientation of the amino, carboxylic acid, and naphthalene groups can create a specific chiral environment. For example, chiral amino acid derivatives have been utilized in the Betti reaction to synthesize new aminobenzylnaphthols with potential bioactivity, where the chirality of the starting amino acid influences the stereochemistry of the product. nih.gov The combination of the rigid naphthalene scaffold and the chiral center makes this compound a powerful tool for constructing stereochemically complex and biologically active molecules.

Computational Chemistry and Theoretical Investigations of R Amino Naphthalen 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT) applications)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of (R)-Amino-naphthalen-2-YL-acetic acid. By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometric and electronic structure with high accuracy.

Electronic Properties and Molecular Orbitals: DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate key electronic parameters. nih.gov A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For analogous diaminonaphthalene molecules, the HOMO-LUMO gap is influenced by the position of the amino substituents, which affects the delocalization of molecular orbitals across the naphthalene (B1677914) ring system. researchgate.net In a study on 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energy gap was found to be -4.9155 eV, indicating potential charge transfer within the molecule. nih.gov

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including electronegativity, chemical hardness, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov For aromatic amino acids, the MEP map typically shows a negative potential around the carboxylic oxygen atoms and a positive potential near the amino group's hydrogen atoms, highlighting the regions most likely to engage in electrostatic interactions. nih.govresearchgate.net

A summary of typical parameters obtained from DFT calculations for a related amino acid derivative is presented in the table below.

Table 1: Representative DFT-Calculated Parameters for an Analogous Amino Acid Derivative

Parameter Calculated Value Significance
HOMO Energy -6.2056 eV Electron-donating capability
LUMO Energy -1.2901 eV Electron-accepting capability
HOMO-LUMO Gap -4.9155 eV Chemical reactivity and stability
Dipole Moment 6.45 Debye Molecular polarity

Data derived from studies on 2-(4-Cyanophenylamino) acetic acid. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-target interactions.

For derivatives of this compound, docking studies can elucidate how the molecule fits into the binding pocket of a receptor and identify key interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The naphthalene moiety is particularly adept at participating in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar residues or the protein backbone.

In studies of related aminobenzylnaphthols derived from α-amino acids, molecular docking was used to predict interactions with therapeutic targets like cyclin-dependent kinases (CDK1, CDK2) and adenosine (B11128) receptors (ADORA1). nih.gov The docking results for these compounds revealed key hydrogen bonding and hydrophobic interactions that correlated with their observed biological activity. nih.gov Similarly, docking studies on other naphthalene-based acetic acid derivatives have explored their binding modes with enzymes and DNA, showing that the naphthalene scaffold can effectively intercalate or fit into specific binding grooves. nih.govscispace.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the target's binding site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). The results help prioritize compounds for further experimental testing.

Table 2: Predicted Interactions from Molecular Docking of an Analogous Naphthalene Derivative

Target Protein PDB ID Key Interacting Residues Predicted Binding Affinity (kcal/mol) Type of Interaction
CDK2 6GU6 Ile10, Gln131 -8.5 Hydrogen Bond, Hydrophobic
ADORA1 6D9H Thr270, His278 -9.1 Hydrogen Bond, π-π Stacking
TRIM24 3O37 Ser936, Met953 -7.9 Hydrophobic, van der Waals

Data based on findings for aminobenzylnaphthols derived from 2-naphthol (B1666908) and amino acids. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological function and interaction profile of a molecule are highly dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the dynamic nature of this compound and its derivatives.

Conformational Analysis: Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule. This can be achieved by systematically rotating the rotatable bonds (e.g., the C-C bond between the naphthalene ring and the chiral center) and calculating the potential energy of each resulting structure using quantum mechanics or molecular mechanics methods. For this compound, this analysis would reveal the preferred spatial arrangement of the amino and carboxylic acid groups relative to the bulky naphthalene ring, which is crucial for how it fits into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. ias.ac.in By solving Newton's equations of motion for a system containing the molecule of interest (often solvated in water to mimic physiological conditions), MD simulations can track the molecule's trajectory and conformational changes. ias.ac.in

For this compound, an MD simulation could:

Explore its conformational landscape in an aqueous environment.

Analyze the stability of its interactions with a target protein, as predicted by molecular docking.

Investigate how the binding of the ligand induces conformational changes in the target protein (induced fit).

Calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.

In studies of related aminobenzylnaphthols, MD simulations were employed to validate the stability of the docked poses and to observe the dynamics of the ligand-protein complex over time. nih.gov These simulations confirmed that the key hydrogen bonds and hydrophobic interactions identified in docking were maintained throughout the simulation, lending greater confidence to the predicted binding mode. nih.gov

Prediction and Interpretation of Spectroscopic Properties from Theoretical Models

Theoretical models are highly effective in predicting and helping to interpret various types of molecular spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule with remarkable accuracy. numberanalytics.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. nih.gov These calculated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For instance, characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch, and the aromatic C-C and C-H vibrations of the naphthalene ring can be precisely identified. researchgate.netelixirpublishers.com Studies on the closely related 1-naphthyl acetic acid have shown excellent agreement between DFT-calculated (e.g., at the B3LYP/6-311+G** level) and experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov

Table 3: Representative Calculated Vibrational Frequencies for Naphthalene Acetic Acid Analogues

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
O-H Stretch ~3500 ~3450
Aromatic C-H Stretch 3100-3000 3050-2950
C=O Stretch ~1710 ~1683
Naphthalene Ring Stretch 1600-1400 1590-1410
C-O Stretch ~1250 ~1220

Data generalized from studies on 1-naphthyl acetic acid and related compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data helps in the complete assignment of the NMR spectrum and confirms the molecular structure. For complex molecules, this can be particularly useful in distinguishing between isomers. mdpi.com

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λ_max) corresponding to transitions, such as the π-π* transitions characteristic of the naphthalene aromatic system. nih.gov The results can be used to interpret experimental UV-Vis spectra and understand the electronic structure of the molecule. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates, locating transition states, and calculating reaction energy profiles. This provides a level of detail that is often inaccessible through experimental methods alone.

For a chiral molecule like this compound, a likely synthetic pathway is a variation of the Strecker synthesis or the Betti reaction. nih.govbohrium.com

Investigating Reaction Pathways: Computational methods can be used to model these synthetic routes step-by-step. For instance, in a Betti-type reaction involving a naphthol derivative, an aldehyde, and an amine, DFT calculations can map out the potential energy surface of the reaction. bohrium.comrsc.org This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction pathway.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS is crucial as it represents the highest energy barrier for a reaction step. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy (energy barrier) for that step. This helps determine the rate-limiting step of the reaction.

Stereoselectivity: For asymmetric reactions, computational chemistry can explain the origin of stereoselectivity. By calculating the transition state energies for the pathways leading to the (R) and (S) enantiomers, it is possible to predict which product will be favored. The enantiomer formed via the lower-energy transition state will be the major product. This analysis can be critical for optimizing reaction conditions to achieve higher enantiomeric excess. For example, computational studies on proline-catalyzed aldol (B89426) reactions have successfully explained the stereochemical outcomes by analyzing the transition state structures. comporgchem.com

This mechanistic insight allows chemists to rationally design more efficient and selective syntheses for complex chiral molecules like this compound.

Applications As Versatile Building Blocks in Advanced Organic Synthesis

Role in Asymmetric Synthesis of Diverse Chiral Compounds

The stereogenic center of (R)-Amino-naphthalen-2-YL-acetic acid makes it a valuable starting material for the synthesis of a variety of enantiomerically pure compounds. Its utility in asymmetric synthesis stems from its ability to act as a chiral template, directing the stereochemical outcome of reactions to produce a desired enantiomer.

One key application lies in the diastereoselective synthesis of complex molecules. For instance, the chiral amine functionality can be used to form chiral imines, which are key intermediates in the Staudinger synthesis of β-lactams. researchgate.netmdpi.com The reaction of a ketene (B1206846) with a chiral imine derived from this compound would be expected to proceed with high diastereoselectivity, affording chiral β-lactams, which are core structures in many antibiotic drugs. nih.govnih.gov While direct examples utilizing this specific amino acid are not extensively documented in readily available literature, the principle of using chiral amino acids for this purpose is well-established. mdpi.com

Furthermore, the amino acid can be transformed into other chiral building blocks. For example, reduction of the carboxylic acid moiety would yield the corresponding chiral amino alcohol. Chiral 1,2-amino alcohols are themselves important precursors for the synthesis of a wide range of chiral compounds and are known to be effective chiral auxiliaries in various asymmetric reactions. rsc.org

Integration into Peptide Synthesis and Peptide Chemistry Strategies

The incorporation of non-natural amino acids like this compound into peptide chains is a powerful strategy in peptide chemistry and drug design. The bulky and hydrophobic naphthalene (B1677914) group can significantly influence the conformation, stability, and biological activity of the resulting peptides and peptidomimetics.

Moreover, the synthesis of peptides containing N-alkylated amino acids is a known strategy to improve pharmacokinetic profiles. researchgate.net While this compound is not N-alkylated, its bulky side chain can similarly shield the peptide backbone from proteolytic enzymes. The synthesis of peptides containing such modified amino acids often requires optimized coupling conditions to overcome the steric hindrance posed by the bulky side chains. nih.gov

Precursor in the Rational Design and Synthesis of Naphthalene-Based Chiral Ligands and Auxiliaries

The development of novel chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. This compound serves as an attractive starting material for the synthesis of such molecules due to its predefined stereochemistry and the presence of two distinct functional groups (amine and carboxylic acid) that can be selectively modified.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Well-known examples include Evans oxazolidinones and sulfur-based auxiliaries, which are often derived from amino acids. scielo.org.mxnih.gov this compound could be converted into a chiral oxazolidinone or a related heterocyclic auxiliary. These auxiliaries are widely used in stereoselective aldol (B89426) reactions, alkylations, and Michael additions. wikipedia.orgnih.gov

Furthermore, this amino acid can be a precursor for the synthesis of chiral phosphine (B1218219) ligands. Chiral phosphines are a critical class of ligands used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions. rsc.orgnih.govtcichemicals.com The synthesis of P-chiral phosphine ligands often starts from chiral building blocks like amino acids. researchgate.netresearchgate.net For example, the amino group of this compound or its corresponding amino alcohol could be functionalized with diphenylphosphine (B32561) groups to generate novel P,N-ligands. The naphthalene moiety would provide a rigid and well-defined steric environment around the metal center, potentially leading to high enantioselectivities in catalytic transformations.

Development of Novel Organic Scaffolds and Molecular Frameworks for Chemical Research

This compound can be utilized as a starting point for the construction of novel and complex molecular scaffolds. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The naphthalene ring system provides a rigid and extended framework that can be further elaborated.

Tandem reactions and multicomponent reactions are powerful tools for the efficient synthesis of complex heterocyclic scaffolds. The functional groups of this compound are well-suited for participation in such reactions. For instance, the amino and carboxylic acid groups can react with other components in a single pot to generate polycyclic and highly substituted heterocyclic systems. Research has shown the synthesis of novel naphthalene-heterocycle hybrids with interesting biological activities starting from naphthalene-based precursors. nih.gov The inherent chirality of this compound would allow for the synthesis of these scaffolds in an enantiomerically pure form.

The development of such novel scaffolds is of great interest in chemical research and drug discovery as it allows for the exploration of new regions of chemical space and the identification of molecules with novel biological properties. The unique three-dimensional arrangement of functional groups on a chiral scaffold derived from this amino acid could lead to highly specific interactions with biological targets.

Contributions to the Synthesis of Macrocyclic and Supramolecular Structures

The synthesis of macrocycles and the study of their self-assembly into supramolecular structures are at the forefront of modern chemical research. This compound can contribute to this field by serving as a key building block for the construction of these large and organized molecular systems.

The incorporation of this amino acid into a peptide sequence can be a precursor to the synthesis of macrocyclic peptides. Macrocyclization is a common strategy to pre-organize a peptide into a bioactive conformation and to enhance its metabolic stability. springernature.comrsc.orgresearchgate.net The bulky naphthalene group can act as a "turn-inducing" element, facilitating the ring-closing reaction.

Biochemical and Pharmacological Research Applications of R Amino Naphthalen 2 Yl Acetic Acid Derivatives

Investigation of Enzyme-Substrate Interactions and Inhibitory Activities of Derivatives

The structural framework of naphthalene-containing amino acid derivatives makes them suitable candidates for investigating enzyme-substrate interactions and for the development of enzyme inhibitors. Researchers have synthesized and evaluated various analogues to probe the binding pockets of different enzymes.

One area of investigation involves the inhibition of enzymes responsible for prostaglandin (B15479496) synthesis. For instance, a study focused on N-acylated and N-alkylated 2-aminobenzothiazoles, including derivatives featuring a naphthalene (B1677914) moiety, for their ability to suppress the generation of Prostaglandin E2 (PGE2). mdpi.com The inhibition of PGE2 is a key mechanism for many anti-inflammatory drugs, which often target cyclooxygenase (COX) enzymes. In this research, certain naphthalene-containing compounds were identified as potent inhibitors of cytokine-stimulated PGE2 generation in rat mesangial cells. mdpi.com Specifically, derivatives where the 2-aminobenzothiazole (B30445) was N-acylated with a 3-(naphthalen-2-yl)propanoyl group or N-alkylated with a chain carrying a naphthalene moiety showed significant inhibitory activity, with EC50 values in the nanomolar range. mdpi.com Such findings highlight the potential of these derivatives as leads for novel anti-inflammatory agents. mdpi.com

Table 1: Inhibition of PGE2 Generation by Naphthalene-Containing 2-Aminobenzothiazole Derivatives

CompoundDescriptionEC50 (nM)
GK510 N-acylated 2-aminobenzothiazole with 3-(naphthalen-2-yl)propanoyl moiety118
GK543 N-alkylated 2-aminobenzothiazole with a naphthalene-carrying chain177
Data sourced from a study on the inhibition of cytokine-stimulated PGE2 generation in rat mesangial cells. mdpi.com

Studies on Receptor Modulation and Binding Affinity of (R)-Amino-naphthalen-2-YL-acetic Acid Analogues

Analogues of this compound are also utilized to study receptor modulation and binding affinity. The naphthalene structure can be systematically modified to explore interactions with nuclear receptors, which are critical targets in drug discovery.

Research into retinoic acid receptors (RARs), which include the subtypes RARα, RARβ, and RARγ, has utilized naphthalene-based compounds. A study on 6'-substituted naphthalene-2-carboxylic acid analogues demonstrated that these compounds could act as receptor subtype-specific ligands. nih.gov Using a transcriptional activation assay with hybrid receptors, researchers found that three different analogues of 6'-substituted naphthalene-2-carboxylic acid strongly activated the RARγ receptor, while showing no activation of the RARα receptor. nih.gov This selectivity suggests that the naphthalene scaffold can be fine-tuned to achieve specific interactions with different receptor subtypes, which is a crucial aspect in developing targeted therapies with reduced side effects. nih.gov

Antiviral Activity Research of Naphthalene-Amino Acid Derivatives in in vitro Cell-Based Assays (e.g., anti-HIV activity)

A significant area of research for naphthalene-amino acid derivatives has been in the field of virology, particularly in the search for new anti-HIV agents. The naphthalene core has been incorporated into various molecular structures to inhibit different stages of the HIV life cycle.

Several studies have reported the synthesis and anti-HIV evaluation of novel naphthalene derivatives. In one study, a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides were synthesized from a naphthalene-derived glycine (B1666218) derivative. nih.gov One of the S-alkylated derivatives from this series was identified as a potent inhibitor of HIV-1 replication in MT-4 cells, with an EC50 value of 0.20 µg/mL, marking it as a potential new lead for antiviral drug development. nih.gov

Another research effort involved synthesizing a series of peptide and glycopeptide derivatives conjugated with a naphthalene residue. researchgate.net These compounds were evaluated for their in vitro activity against HIV-1, where a 2-(2-hydroxy-3-(N-benzyl-N-isopropylamino)propoxy)naphthalene bearing methionine showed notable activity. researchgate.net Similarly, naphthalenemonosulfonic acid analogues and a bis-naphthalenedisulfonic acid compound have been assessed for anti-HIV activity, with the bis-naphthalenedisulfonic acid compound demonstrating significant suppression of HIV-1 antigen expression. nih.gov

Core-extended naphthalene diimides have also been synthesized to target G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter. acs.org These derivatives were found to bind and stabilize the viral G-quadruplexes, leading to anti-HIV-1 activity in the low nanomolar range. acs.org

Table 2: Anti-HIV-1 Activity of Selected Naphthalene Derivatives

Compound Class/DerivativeTarget/AssayActivity
S-alkylated 2-(naphthalen-2-yloxy) acetamide (B32628) derivativeHIV-1 Replication (MT-4 cells)EC50 = 0.20 µg/mL nih.gov
Bis-naphthalenedisulfonic acidHIV-1 p17 antigen expression95% inhibition at 20 µg/mL nih.gov
Bis-naphthalenedisulfonic acidHIV-1 p24 antigen expression94% inhibition at 20 µg/mL nih.gov
Core-extended naphthalene diimidesHIV-1 LTR G-quadruplex bindingLow nanomolar anti-HIV-1 activity acs.org

Elucidation of Molecular Recognition Mechanisms with Biological Targets

Understanding how naphthalene-amino acid derivatives recognize and interact with their biological targets at a molecular level is crucial for rational drug design. The defined and rigid structure of the naphthalene group allows for detailed studies of these recognition mechanisms.

One key mechanism involves the targeting of non-canonical nucleic acid structures. For example, naphthalene diimide derivatives have been specifically designed to bind to G-quadruplexes found in the promoter region of the HIV-1 genome. acs.org These ligands are thought to stabilize the G-quadruplex structure, which in turn inhibits the activity of the LTR promoter and suppresses viral replication. The selectivity of these compounds for viral G-quadruplexes over human telomeric G-quadruplexes was linked to specific recognition of the loop residues in the viral target. acs.org

Another molecular recognition mechanism involves the interruption of protein-protein interactions essential for viral entry. Naphthalene sulfonate polymers have been shown to block the binding of the HIV envelope protein gp120 to the CD4 receptor on host T-cells. core.ac.uk These polymers bind to CD4 with nanomolar affinity, effectively preventing the first step of viral attachment and entry into the host cell. core.ac.uk This mode of action is distinct from other anionic polymers and highlights a specific molecular recognition event driven by the naphthalene sulfonate structure. core.ac.uk

Role as Synthetic Intermediates in the Development of Bioactive Molecules for Preclinical Research

This compound and its related structures are valuable synthetic intermediates or building blocks in medicinal chemistry. biosynth.com Their utility stems from the presence of multiple functional groups—the carboxylic acid, the amino group, and the aromatic naphthalene ring—which can be selectively modified to create a diverse library of compounds for preclinical evaluation.

These intermediates are foundational for synthesizing more complex molecules, including the antiviral agents discussed previously. For example, a naphthalene-derived glycine derivative served as the starting point for the synthesis of a new series of acetamides with potent anti-HIV activity. nih.gov The synthesis involved several steps, including the formation of hydrazinoacetamide analogs and subsequent cyclization and alkylation to yield the final bioactive compounds. nih.gov

Furthermore, (naphthalen-1-yl-selenyl)acetic acid derivatives have been synthesized using naphthylselenols or naphthylselenocyanates as key intermediates. nih.gov Such synthetic routes demonstrate the versatility of the naphthyl-acetic acid scaffold in incorporating other functional groups and heteroatoms to explore new chemical space and biological activities. The ability to use these compounds as scaffolds is essential for generating novel molecular entities for screening in various preclinical research models. biosynth.comresearchgate.net

Degradation Pathways and Stability Research of Naphthalene Amino Acid Derivatives

Degradation Kinetics and Mechanistic Studies of Naphthalene-Amino Acid Derivatives

The degradation kinetics of naphthalene-amino acid derivatives often follow predictable patterns, with studies on related compounds offering a window into the potential behavior of (R)-2-amino-2-(naphthalen-2-yl)acetic acid. For instance, the degradation of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a nucleophile like beta-mercaptoethanol has been shown to follow pseudo-first-order kinetics. nih.gov At a pH of 9.2 and room temperature, the half-life of the L-serine-NDA-beta-mercaptoethanol derivative was found to be a mere 2.0 minutes, indicating rapid degradation under alkaline conditions. nih.gov

Mechanistic studies suggest that the degradation of these derivatives can occur through intramolecular reactions. Tandem mass spectrometry experiments on the protonated isoindole derivative of NDA-amino acids revealed a unimolecular degradation pathway, even in the absence of solvent or atmosphere. nih.gov This points to an inherent instability in the molecular structure that facilitates degradation.

In the context of microbial degradation, the kinetics can be influenced by environmental conditions. For example, a bacterial consortium degrading 4-aminonaphthalene-1-sulfonic acid (4ANS) showed a significant increase in removal efficiency and volumetric removal rates when nitrogen was the limiting nutrient compared to when carbon was the limiting nutrient. nih.gov This highlights the role of the surrounding biochemical environment in dictating the rate of degradation. While not a direct study of (R)-2-amino-2-(naphthalen-2-yl)acetic acid, these findings suggest that its degradation kinetics would likely be influenced by the specific microbial consortia and nutrient availability in its environment.

Table 1: Degradation Kinetics of a Naphthalene-Amino Acid Derivative

DerivativeConditionKinetic ModelHalf-lifeReference
L-serine-NDA-beta-mercaptoethanolpH 9.2, Room TemperaturePseudo-first-order2.0 minutes nih.gov

Identification and Characterization of Degradation Products and Metabolites

The identification of degradation products is key to understanding the degradation pathways of naphthalene-amino acid derivatives. For amino acids derivatized with NDA, a primary degradation product under various conditions is the nonfluorescent lactam form of the initial fluorescent isoindole derivative. nih.gov This transformation suggests a cyclization reaction is a key step in the degradation process.

Microbial degradation of naphthalene (B1677914) itself by thermophilic bacteria like Bacillus thermoleovorans yields a variety of metabolites. These include compounds indicative of ring cleavage and subsequent metabolism, such as 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, phthalic acid, and benzoic acid. nih.gov While these are metabolites of the parent naphthalene structure, it is plausible that the naphthalene moiety of (R)-2-amino-2-(naphthalen-2-yl)acetic acid could undergo similar enzymatic attacks, leading to a range of hydroxylated and ring-opened products.

In anaerobic environments, the degradation of 2-methylnaphthalene, a related polycyclic aromatic hydrocarbon, proceeds through the formation of 2-naphthoyl-CoA, which is then subjected to aromatic ring reduction. nih.gov This suggests that under anaerobic conditions, the naphthalene ring of (R)-2-amino-2-(naphthalen-2-yl)acetic acid could be a target for reductive degradation pathways.

Table 2: Identified Degradation Products and Metabolites of Related Naphthalene Derivatives

Original CompoundDegradation Product/MetaboliteDegradation ConditionReference
Naphthalene-2,3-dicarboxaldehyde (NDA) amino acid derivativeLactam formVaried environmental conditions nih.gov
Naphthalene2,3-dihydroxynaphthaleneAerobic microbial degradation nih.gov
Naphthalene2-carboxycinnamic acidAerobic microbial degradation nih.gov
NaphthalenePhthalic acidAerobic microbial degradation nih.gov
NaphthaleneBenzoic acidAerobic microbial degradation nih.gov
2-Methylnaphthalene2-Naphthoyl-CoAAnaerobic microbial degradation nih.gov

Influence of Environmental Factors on Compound Stability (e.g., pH, temperature, solvent effects, photostability)

The stability of naphthalene-amino acid derivatives is significantly influenced by a range of environmental factors.

Temperature: Temperature generally has a direct relationship with degradation rates, with higher temperatures accelerating chemical reactions. Experiments on the degradation of 4-aminonaphthalene-1-sulfonic acid were conducted at room temperature, but it is a well-established principle that increased temperatures would likely lead to faster degradation. nih.gov

Solvent Effects: The choice of solvent can have a profound impact on the stability of naphthalene-amino acid derivatives. For instance, the isoindole derivative of NDA-amino acids was found to be more stable in methanol (B129727). nih.gov This increased stability is attributed to the reaction of the derivative with methanol to form a more stable fluorescent methoxy-isoindole. nih.gov This indicates that solvent can directly participate in reactions that either stabilize or destabilize the compound.

Photostability: Exposure to light can be a significant factor in the degradation of these compounds. In photobleaching studies, NDA derivatives were found to degrade rapidly into various products within the first two minutes of exposure, with the primary product being the lactam. nih.gov This highlights the photosensitive nature of such naphthalene derivatives.

Table 3: Influence of Environmental Factors on the Stability of Naphthalene Derivatives

Environmental FactorObservationCompound StudiedReference
pH Rapid degradation at pH 9.2NDA-amino acid derivative nih.gov
Solvent Enhanced stability in methanolNDA-amino acid derivative nih.gov
Photostability Rapid degradation upon photobleachingNDA-amino acid derivative nih.gov

Strategies for Enhancing the Chemical Stability of Naphthalene-Amino Acid Structures

Several strategies can be employed to enhance the chemical stability of molecules containing amino acid and naphthalene-like structures. While specific research on stabilizing (R)-2-amino-2-(naphthalen-2-yl)acetic acid is not available, general principles from peptide and small molecule chemistry can be applied.

One common approach is the modification of the chemical structure to block degradation pathways. For example, in peptide chemistry, swapping L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation. nih.gov While (R)-2-amino-2-(naphthalen-2-yl)acetic acid is a single amino acid derivative, this principle of stereochemical modification highlights a potential avenue for enhancing stability against enzymatic degradation.

Another strategy involves altering the formulation. The observation that NDA derivatives are more stable in methanol suggests that the choice of solvent or the inclusion of certain excipients could protect the compound from degradation. nih.gov For instance, formulating the compound in a non-aqueous or aprotic solvent could potentially slow down hydrolysis.

Furthermore, protecting the compound from light by using opaque packaging would be a straightforward strategy to mitigate photodegradation, given the observed photosensitivity of related naphthalene derivatives. nih.gov

Finally, modifications to the naphthalene ring system or the amino acid side chain could be explored. For example, the introduction of electron-withdrawing or bulky groups could potentially increase the stability of the molecule by altering its electronic properties or sterically hindering the approach of reactants. However, any such modification would need to be carefully evaluated for its impact on the desired properties and activity of the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(naphthalen-2-yl)acetic acid in laboratory settings?

  • Methodological Answer : Two primary approaches are documented:

  • Enzymatic Synthesis : Utilize nitrilase-based multi-enzyme systems under mild conditions (pH 8, 20–40°C) to achieve enantioselective synthesis via dynamic kinetic resolution. This method avoids harsh reagents and yields high stereochemical purity .
  • Chemical Synthesis : Employ hydantoin intermediates derived from 2-hydroxy-1-naphthaldehyde. Hydrolysis with NaOH followed by Boc protection yields the target compound. Reaction times vary (1–24 hours), and purification requires acid-base extraction .
  • Comparison Table :
MethodCatalyst/ReagentConditionsTimeYield/Purity
EnzymaticNitrilasepH 8, 20–40°C30 min–24hHigh enantiopurity
ChemicalNaOH, Boc anhydrideReflux, THF solvent1–24hModerate to high

Q. What safety protocols are essential when handling (R)-2-Amino-2-(naphthalen-2-yl)acetic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight, corrosion-resistant containers at 2–8°C in a dry, ventilated area away from light. Monitor humidity to prevent hydrolysis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, collect contaminated material, and dispose via hazardous waste protocols .

Q. How can researchers characterize the stereochemical purity of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase (85:15 v/v) to separate enantiomers. Monitor retention times and compare with standards .
  • Polarimetry : Measure optical rotation ([α]D) at 589 nm. Expected values should align with literature data for the (R)-enantiomer .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity when using enzymatic synthesis routes?

  • Methodological Answer :

  • Enzyme Engineering : Screen nitrilase variants for improved substrate specificity using directed evolution or computational modeling (e.g., Rosetta Enzyme Design) .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation. Adjust pH (7.5–8.5) and temperature (25–40°C) dynamically to minimize racemization .
  • Kinetic Resolution : Combine esterase and lipase enzymes to hydrolyze undesired enantiomers selectively, enhancing overall yield .

Q. What strategies can resolve contradictions in yield data between chemical and enzymatic synthesis methods?

  • Methodological Answer :

  • Controlled Replication : Standardize substrate purity (≥98% by HPLC) and reaction scales (1–10 mmol) to eliminate batch variability .
  • Cross-Validation : Compare NMR (¹H/¹³C) and HRMS data across methods to identify side products (e.g., hydantoin byproducts in chemical synthesis) .
  • Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., catalyst loading, reaction time) using JMP® or Minitab® .

Q. What advanced techniques are suitable for studying the compound’s interactions in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., enzymes) by measuring heat exchange during ligand-receptor interactions .
  • Molecular Dynamics Simulations : Use GROMACS or AMBER to model the compound’s conformational stability in aqueous vs. lipid bilayer environments .
  • In Vitro Assays : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays, ensuring concentrations ≤10 μM to avoid non-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Assessment : Re-analyze samples via DSC (melting point) and 2D-NOSY (¹H NMR) to detect impurities or polymorphic forms .
  • Literature Cross-Check : Compare data with crystallographic reports (e.g., CCDC entries) to verify structural consistency .
  • Collaborative Verification : Share samples with independent labs for blinded replication studies .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing reaction conditions for this compound?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Design a central composite plan to evaluate variables (pH, temperature, enzyme/substrate ratio) and predict optimal conditions .
  • DoE Software : Use Design-Expert® or MODDE® to generate contour plots and identify synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.